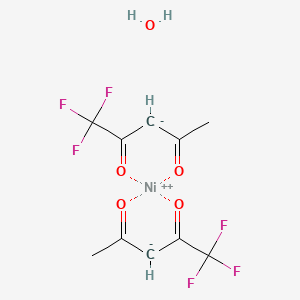
2-(Difluoromethyl)-3-fluoro-6-nitro-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-3-fluoro-6-nitrophenol is a chemical compound with the following structural formula:
C7H3F2NO3
It consists of a phenolic ring substituted with a difluoromethyl group (CF₂H), a fluorine atom (F), and a nitro group (NO₂). The compound’s properties and reactivity arise from these functional groups.
Métodos De Preparación
a. Synthetic Routes: Several synthetic routes exist for preparing 2-(Difluoromethyl)-3-fluoro-6-nitrophenol. One common approach involves the difluoromethylation of a suitable precursor. For example, starting from 2-fluoro-6-nitrophenol, the difluoromethyl group can be introduced using a difluoromethylation reagent.
b. Reaction Conditions: The reaction typically occurs under mild conditions, often catalyzed by transition metals or other Lewis acids. Solvents like dichloromethane or acetonitrile are commonly used. The choice of reagents and conditions depends on the specific synthetic pathway.
c. Industrial Production: While industrial-scale production methods may vary, the synthesis of this compound likely involves efficient and scalable processes to meet demand.
Análisis De Reacciones Químicas
2-(Difluoromethyl)-3-fluoro-6-nitrophenol can participate in various chemical reactions:
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones or other derivatives.
Reduction: Reduction of the nitro group can yield an amino derivative.
Substitution: The fluorine atom may be replaced by other functional groups.
Common Reagents: Reagents like hydrogen peroxide (for oxidation), metal hydrides (for reduction), and nucleophiles (for substitution) are relevant.
Major Products: The specific products depend on reaction conditions and substituents.
Aplicaciones Científicas De Investigación
This compound finds applications in diverse fields:
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a probe or ligand in biological studies.
Medicine: Its pharmacological properties could be explored for drug development.
Industry: Used in the synthesis of specialty chemicals.
Mecanismo De Acción
The precise mechanism by which 2-(Difluoromethyl)-3-fluoro-6-nitrophenol exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate these mechanisms fully.
Comparación Con Compuestos Similares
While I don’t have specific data on similar compounds, researchers often compare this compound’s properties, reactivity, and applications with related molecules containing fluorine or nitro groups.
Propiedades
Fórmula molecular |
C7H4F3NO3 |
|---|---|
Peso molecular |
207.11 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-3-fluoro-6-nitrophenol |
InChI |
InChI=1S/C7H4F3NO3/c8-3-1-2-4(11(13)14)6(12)5(3)7(9)10/h1-2,7,12H |
Clave InChI |
XACULPQTIFWAIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1[N+](=O)[O-])O)C(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-N-[(R)-[2-[Di(adamantan-1-yl)phosphino]phenyl](naphthalen-1-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12087787.png)
![6'-Bromo-7'-fluoro-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B12087795.png)
![N-[(5-chloro-7-methylsulfonyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]ethanamine;hydrochloride](/img/structure/B12087801.png)

![(2S)-2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B12087807.png)





![ethyl[(1-methyl-1H-indol-7-yl)methyl]amine](/img/structure/B12087842.png)

